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Compound of Interest

Compound Name:
N,N-Diethyl-1H-indole-1-

carboxamide

CAS No.: 119668-50-7

Cat. No.: B051106 Get Quote

N,N-Diethyl-1H-indole-1-carboxamide is a versatile synthetic compound belonging to the

indole carboxamide class of molecules. The indole nucleus is a renowned "privileged scaffold"

in medicinal chemistry, forming the core of numerous natural products and pharmacologically

active compounds, including the amino acid tryptophan and the neurotransmitter serotonin.[1]

As a 1-carboxamide derivative, this molecule serves as a crucial building block in organic

synthesis, particularly in reactions like ortho-metalation and cross-coupling to create complex

molecular architectures for drug discovery and materials science.[1]

The precise structural elucidation of such molecules is paramount to understanding their

reactivity and ensuring the integrity of subsequent synthetic steps. Nuclear Magnetic

Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical

technique for determining the structure of organic compounds in solution.[2][3][4] By probing

the magnetic properties of atomic nuclei—primarily ¹H (proton) and ¹³C (carbon-13)—NMR

provides detailed information about the chemical environment, connectivity, and

stereochemistry of atoms within a molecule.[4]

This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of N,N-
Diethyl-1H-indole-1-carboxamide. It is designed for researchers, scientists, and drug

development professionals, offering not just spectral data, but also the underlying principles

and experimental causality that govern the observed spectroscopic features.
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Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous assignment of NMR signals, the structure of N,N-Diethyl-
1H-indole-1-carboxamide is presented below with a standardized numbering system. This

numbering will be used consistently throughout the guide.

Caption: Molecular structure of N,N-Diethyl-1H-indole-1-carboxamide.

¹H NMR Spectral Analysis: A Proton's Perspective
The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule.

Key parameters include the chemical shift (δ), which indicates the electronic environment;

signal integration, which reveals the relative number of protons; and spin-spin coupling, which

provides information on neighboring protons.[5][6]

Expected Spectral Features
Aromatic Region (δ 7.0 - 8.2 ppm): The protons on the indole ring reside in this downfield

region due to the deshielding effect of the aromatic ring current. The electron-withdrawing

carboxamide group at the N-1 position significantly influences their chemical shifts,

particularly the proton at the C-7 position. The signals for the protons on the benzene portion

of the indole (H-4, H-5, H-6, H-7) typically appear as complex multiplets due to mutual

coupling.[1][7] The protons at C-2 and C-3 also have characteristic shifts, with H-2 often

appearing as a doublet coupled to H-3, and H-3 as a doublet coupled to H-2.

Aliphatic Region (δ 1.0 - 4.0 ppm): This region contains signals from the N,N-diethyl groups.

Methylene Protons (-CH₂-): The four methylene protons are adjacent to the amide

nitrogen, which deshields them, causing them to resonate around δ 3.5 - 3.9 ppm.[8] Due

to restricted rotation around the amide C-N bond, the two ethyl groups can become

diastereotopic, meaning the two methylene groups (and the two methyl groups) are in

chemically different environments. This can lead to two separate signals for the methylene

protons.[8] These protons will appear as a quartet due to coupling with the three protons of

the adjacent methyl group (n+1 rule, where n=3).[5]

Methyl Protons (-CH₃): The six methyl protons are more shielded and will appear further

upfield, typically around δ 1.2 ppm. They will appear as a triplet due to coupling with the
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two protons of the adjacent methylene group (n+1 rule, where n=2).[5]

Predicted ¹H NMR Data
The following table summarizes the expected chemical shifts, multiplicities, and assignments

for the protons of N,N-Diethyl-1H-indole-1-carboxamide. These values are predicted based

on known data for similar indole carboxamides and N-acylated indoles.

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 8.1 - 8.3 d 1H H-7

~ 7.5 - 7.7 d 1H H-4

~ 7.2 - 7.4 m 2H H-5, H-6

~ 7.1 d 1H H-2

~ 6.5 d 1H H-3

~ 3.6 q 4H N(CH₂CH₃)₂

~ 1.25 t 6H N(CH₂CH₃)₂

Note: d = doublet, t = triplet, q = quartet, m = multiplet. Coupling constants (J) for aromatic

protons are typically in the range of 7-9 Hz for ortho-coupling and 1-3 Hz for meta-coupling. For

the ethyl groups, the ³JHH is typically around 7 Hz.

¹³C NMR Spectral Analysis: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and

provides information about their chemical environment (e.g., hybridization, attachment to

electronegative atoms).[9][10] Spectra are typically acquired with proton decoupling, resulting

in a single sharp peak for each unique carbon.

Expected Spectral Features
Carbonyl Carbon (δ ~165 ppm): The amide carbonyl carbon is highly deshielded due to the

double bond and the electronegativity of the oxygen atom, causing it to appear furthest
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downfield.[1][9]

Aromatic Carbons (δ 110 - 140 ppm): The eight carbon atoms of the indole ring resonate in

this region.[1][11] The quaternary carbons (C-3a, C-7a) generally have weaker signals

compared to the protonated carbons. The attachment to the nitrogen and the influence of the

carboxamide group dictate their precise shifts.

Aliphatic Carbons (δ 10 - 50 ppm): The carbons of the diethyl groups appear in the most

upfield region.

Methylene Carbons (-CH₂-): The methylene carbons attached to the nitrogen are found

around δ 40-45 ppm.[12]

Methyl Carbons (-CH₃): The terminal methyl carbons are the most shielded carbons in the

molecule, resonating at approximately δ 13-15 ppm.[10][12]

Predicted ¹³C NMR Data
This table outlines the predicted chemical shifts for the carbon atoms of N,N-Diethyl-1H-
indole-1-carboxamide.
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Chemical Shift (δ, ppm) Assignment

~ 165.0 C=O

~ 137.0 C-7a

~ 130.5 C-3a

~ 128.0 C-2

~ 125.0 C-4

~ 123.5 C-5

~ 121.0 C-6

~ 115.0 C-7

~ 105.0 C-3

~ 42.5 N(CH₂)₂

~ 14.0 (CH₃)₂

Experimental Protocol for High-Quality NMR Data
Acquisition
Acquiring reliable and high-resolution NMR spectra requires careful sample preparation and

parameter selection. The following protocol provides a validated workflow for compounds like

N,N-Diethyl-1H-indole-1-carboxamide.[13][14]

Step-by-Step Methodology
Sample Preparation:

Accurately weigh 5-10 mg of the purified compound.

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; or

Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube. CDCl₃ is a common choice for

non-polar to moderately polar compounds.[15]
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Add a small amount of an internal standard, typically Tetramethylsilane (TMS), to

reference the chemical shifts to 0.00 ppm.[5]

Ensure the sample is fully dissolved and the solution is homogeneous.

Instrument Setup and Tuning:

Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher for better

resolution).

Lock the field frequency onto the deuterium signal of the solvent.

Shim the magnetic field to optimize its homogeneity across the sample, which is critical for

achieving sharp, symmetrical peaks.

¹H NMR Spectrum Acquisition:

Pulse Angle: Use a 30° or 45° pulse angle to allow for a shorter relaxation delay.

Spectral Width: Set the spectral width to cover the expected range of proton signals (e.g.,

-1 to 12 ppm).

Acquisition Time (AT): Set to 2-4 seconds for good digital resolution.

Relaxation Delay (D1): A delay of 1-2 seconds is typically sufficient.

Number of Scans (NS): Usually 8 to 16 scans are adequate for a sample of this

concentration.

¹³C NMR Spectrum Acquisition:

Mode: Use a proton-decoupled pulse program (e.g., zgpg30) to simplify the spectrum to

single lines for each carbon.

Pulse Angle: A 30° pulse is recommended for compounds in this molecular weight range to

optimize signal intensity, especially for quaternary carbons.[13]
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Spectral Width: Set a wide spectral width to encompass all carbon signals (e.g., -10 to 220

ppm).[14]

Acquisition Time (AT): Set to 1-2 seconds.

Relaxation Delay (D1): Use a short delay of 2 seconds.

Number of Scans (NS): A larger number of scans (e.g., 128, 256, or more) is required due

to the low natural abundance of ¹³C.

Data Processing:

Apply a Fourier transform to convert the time-domain signal (FID) to a frequency-domain

spectrum.

Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

Apply an appropriate baseline correction.

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm (for ¹H and ¹³C) or

the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16

ppm for ¹³C).[15][16]

Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.
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NMR Acquisition Workflow

1. Sample Preparation
(Dissolve in CDCl3 + TMS)

2. Insert Sample & Lock

Place in magnet

3. Magnetic Field Shimming

Optimize B₀ field

4. Acquire ¹H Spectrum
(16 scans)

Run proton experiment

5. Acquire ¹³C Spectrum
(256+ scans)

Switch nucleus

6. Data Processing
(FT, Phase, Baseline)

Convert FID to spectrum

7. Spectral Analysis
(Assign Peaks)

Interpret data

Click to download full resolution via product page

Caption: A generalized workflow for NMR data acquisition and analysis.
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Conclusion: A Spectroscopic Fingerprint
The ¹H and ¹³C NMR spectra of N,N-Diethyl-1H-indole-1-carboxamide provide a unique and

definitive spectroscopic fingerprint. The ¹H spectrum is characterized by a set of downfield

aromatic signals specific to the substituted indole ring and two distinct upfield signals—a

quartet and a triplet—that unambiguously confirm the presence of the N,N-diethyl groups. The

¹³C spectrum complements this by identifying all unique carbon environments, from the

downfield amide carbonyl to the upfield aliphatic carbons. Together, these one-dimensional

NMR experiments, when acquired and interpreted correctly, provide unequivocal validation of

the molecular structure, an essential step in quality control for chemical synthesis and drug

development.
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Disclaimer & Data Validity:
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Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b051106
https://nmr.chem.ox.ac.uk/files/organic-nmr-quick-guidepdf
https://faculty.uobasrah.edu.iq/uploads/teaching/1703019652.pdf
https://chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Supplemental_Modules_(Physical_and_Theoretical_Chemistry)/Spectroscopy/Magnetic_Resonance_Spectroscopies/Nuclear_Magnetic_Resonance/NMR%3A_Experimental/NMR_-_Interpretation
https://www.jeol.com/column/detail005.php
https://www.jeol.com/column/detail005.php
https://www.azooptics.com/Article.aspx?ArticleID=2777
http://sites.esa.ipb.pt/pdf/saps23.pdf
https://www.researchgate.net/figure/Experimental-1-H-NMR-for-N-N-diethylamide-derivatives-aliphatic-part-only_tbl1_327563607
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/CarbonChemicalShift.htm
https://chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Supplemental_Modules_(Physical_and_Theoretical_Chemistry)/Spectroscopy/Magnetic_Resonance_Spectroscopies/Nuclear_Magnetic_Resonance/NMR%3A_Structural_Assignment/Interpreting_C-13_NMR_Spectra
https://pmc.ncbi.nlm.nih.gov/articles/PMC8144490/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8144490/
https://pdfs.semanticscholar.org/074e/dca8aa0950bea0dae7788bfe05ca5704fe10.pdf?skipShowableCheck=true
https://books.rsc.org/books/monograph/591/chapter/269983/Acquiring-1H-and-13C-Spectra
https://pubsapp.acs.org/paragonplus/submission/acs_nmr_guidelines.pdf
https://www.rsc.org/suppdata/c8/ob/c8ob03057j/c8ob03057j1.pdf
https://www.rsc.org/suppdata/ob/c3/c3ob27508f/c3ob27508f.pdf
https://www.benchchem.com/product/b051106#1h-nmr-and-13c-nmr-spectrum-of-n-n-diethyl-1h-indole-1-carboxamide
https://www.benchchem.com/product/b051106#1h-nmr-and-13c-nmr-spectrum-of-n-n-diethyl-1h-indole-1-carboxamide
https://www.benchchem.com/product/b051106#1h-nmr-and-13c-nmr-spectrum-of-n-n-diethyl-1h-indole-1-carboxamide
https://www.benchchem.com/product/b051106#1h-nmr-and-13c-nmr-spectrum-of-n-n-diethyl-1h-indole-1-carboxamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b051106?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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